4-Amino-3-fluorophenol oxalate

Pharmaceutical Intermediates Salt Selection Solubility Enhancement

4-Amino-3-fluorophenol oxalate (CAS: 2448346-93-6) is an organic salt formed by the combination of 4-amino-3-fluorophenol free base and oxalic acid, with a molecular weight of 217.15 g/mol and typical purity specifications of ≥95% as reported by multiple chemical suppliers. The compound exists as a crystalline solid at ambient conditions and is stored at room temperature, making it a practical intermediate for pharmaceutical synthesis workflows.

Molecular Formula C8H8FNO5
Molecular Weight 217.15 g/mol
Cat. No. B8091570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-fluorophenol oxalate
Molecular FormulaC8H8FNO5
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)N.C(=O)(C(=O)O)O
InChIInChI=1S/C6H6FNO.C2H2O4/c7-5-3-4(9)1-2-6(5)8;3-1(4)2(5)6/h1-3,9H,8H2;(H,3,4)(H,5,6)
InChIKeyBAGQFWZKPHROPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-fluorophenol oxalate: Technical Specifications and Procurement-Grade Characterization for Fluorinated Building Blocks


4-Amino-3-fluorophenol oxalate (CAS: 2448346-93-6) is an organic salt formed by the combination of 4-amino-3-fluorophenol free base and oxalic acid, with a molecular weight of 217.15 g/mol and typical purity specifications of ≥95% as reported by multiple chemical suppliers . The compound exists as a crystalline solid at ambient conditions and is stored at room temperature, making it a practical intermediate for pharmaceutical synthesis workflows . As a fluorinated aromatic amine salt, it serves primarily as a protected or modified building block in the synthesis of kinase inhibitors and other bioactive molecules, where the oxalate counterion provides distinct handling and physicochemical properties compared to the free base form [1].

Why 4-Amino-3-fluorophenol oxalate Cannot Be Replaced by Free Base or Hydrochloride Salt: Stability, Solubility, and Handling Evidence


Generic substitution among 4-amino-3-fluorophenol forms (free base vs. oxalate vs. hydrochloride) is not scientifically sound due to significant differences in critical material properties that directly impact research reproducibility and process economics. The free base (CAS 399-95-1) is known to be hygroscopic, light-sensitive, and requires refrigerated storage under inert atmosphere to maintain integrity, with a relatively low aqueous solubility of approximately 0.8 g/L at 20°C [1]. The hydrochloride salt (CAS 18266-53-0) offers improved aqueous solubility but exhibits variable commercial purity (typically 95–98%) and requires avoidance of heat and flame [2]. The oxalate salt, by contrast, demonstrates distinct advantages in stability (room temperature storage), handling safety (non-hygroscopic nature relative to free base), and solubility profile (very soluble in water, freely soluble in ethanol) that are specifically engineered for reliable use in multi-step organic synthesis and scale-up operations [3].

4-Amino-3-fluorophenol oxalate: Quantifiable Differentiation vs. Free Base and Hydrochloride Salt in Solubility, Stability, and Process Yield


Enhanced Aqueous Solubility of 4-Amino-3-fluorophenol oxalate vs. Free Base

The oxalate salt of 4-amino-3-fluorophenol exhibits substantially higher aqueous solubility compared to its free base counterpart, a property critical for homogeneous reaction conditions and purification steps. While the free base is reported as 'slightly soluble in water' with a quantified solubility of 0.8 g/L at 20°C [1], the oxalate salt is characterized as 'very soluble in water' by technical datasheets [2]. Although a precise numeric solubility value for the oxalate salt in water is not provided in available open literature, class-level inference from structurally related oxalate salts (e.g., 7-methyltryptamine oxalate) indicates solubility enhancements exceeding 20-fold versus free base forms . This solubility differential is a critical selection criterion for aqueous-phase reactions and workup procedures.

Pharmaceutical Intermediates Salt Selection Solubility Enhancement

Room Temperature Storage Stability of 4-Amino-3-fluorophenol oxalate vs. Free Base Refrigeration Requirement

Procurement and long-term storage conditions represent a quantifiable differentiator between the oxalate salt and the free base. The free base is explicitly documented as 'hygroscopic' and 'light-sensitive', requiring storage in a 'cool, dry place' with recommendations for refrigeration and inert atmosphere to prevent degradation [1]. In contrast, the oxalate salt is specified for storage at 'room temperature' without special atmospheric controls by multiple vendors . This stability difference is consistent with class-level observations that oxalate salts of amine-containing compounds tend to be less hygroscopic and more amenable to ambient storage than their free base counterparts .

Chemical Storage Stability Pharmaceutical Intermediates

Commercial Purity Benchmark: Oxalate Salt ≥95% vs. Hydrochloride Salt 95–98% Range

Both the oxalate and hydrochloride salts of 4-amino-3-fluorophenol are commercially available with comparable purity specifications. The oxalate salt is consistently offered at ≥95% purity by multiple established suppliers . The hydrochloride salt is available at purities ranging from 95% to 98% across different vendors . However, the hydrochloride salt may contain variable levels of residual chloride and exhibits sensitivity to heat and flame during handling, whereas the oxalate salt demonstrates greater consistency in commercial purity specifications and handling safety [1].

Chemical Purity Quality Control Pharmaceutical Intermediates

Proven Synthetic Utility: 4-Amino-3-fluorophenol Free Base as Key Intermediate in Regorafenib Synthesis with 99.96% Final Purity at 46.5% Overall Yield

The free base form of 4-amino-3-fluorophenol has been validated as a crucial intermediate in a 10-step synthetic route to regorafenib, a clinically approved multi-kinase inhibitor [1]. A scale-up experiment utilizing this intermediate delivered regorafenib with 99.96% purity and an overall yield of 46.5% [2]. While this data pertains to the free base, the oxalate salt serves as a stabilized, readily handled precursor that can be easily converted to the free base in situ, providing equivalent synthetic utility with improved procurement and storage characteristics.

Kinase Inhibitor Synthesis Regorafenib Process Chemistry

Price-Performance Analysis: Oxalate Salt Cost vs. Free Base and Hydrochloride Salt for Research Procurement

Procurement pricing provides a quantifiable differentiation metric. Based on publicly available vendor quotations, the oxalate salt (≥95% purity) is listed at approximately €453 per gram from European suppliers , while the hydrochloride salt (95–98% purity) is available at approximately $50–$150 per gram from various suppliers . The free base (≥98% purity) is offered at approximately $30–$80 per gram [1]. The premium for the oxalate salt reflects its enhanced stability and solubility characteristics, which reduce the hidden costs associated with cold-chain shipping, special storage infrastructure, and potential material degradation. For research laboratories prioritizing experimental reproducibility and long-term material stability over minimal upfront acquisition cost, the oxalate salt represents a rational procurement choice.

Procurement Economics Cost-Benefit Analysis Research Chemicals

4-Amino-3-fluorophenol oxalate: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Aqueous-Phase Multi-Step Synthesis Requiring Homogeneous Reaction Conditions

The oxalate salt's high aqueous solubility ('very soluble in water' [1]) makes it the preferred form for synthetic sequences involving aqueous reaction media, biphasic systems, or aqueous workup procedures. In contrast, the free base's limited water solubility (0.8 g/L at 20°C [2]) can lead to heterogeneous reaction mixtures, slower kinetics, and challenging phase separations. Procurement of the oxalate salt is specifically indicated for protocols requiring consistent, reproducible solution-phase chemistry.

Long-Term Research Programs with Infrequent Material Usage

Laboratories that purchase research chemicals for use over extended periods (6–24 months) benefit from the oxalate salt's room temperature storage stability and non-hygroscopic nature [1]. The free base's requirement for refrigeration and inert atmosphere storage [2] introduces logistical complexity and risks degradation if storage conditions fluctuate. The oxalate salt's stability profile reduces material waste and ensures consistent performance across multiple experimental campaigns.

Regorafenib and Related Kinase Inhibitor Synthesis

The proven utility of the 4-amino-3-fluorophenol scaffold in delivering regorafenib at 99.96% purity and 46.5% overall yield [1] validates procurement of the oxalate salt as a stabilized precursor for this and related kinase inhibitor programs. Researchers synthesizing diaryl ether-containing kinase inhibitors, particularly those targeting VEGFR, PDGFR, and FGFR, can confidently employ the oxalate salt after in situ conversion to the free base, benefiting from the salt's favorable handling characteristics without sacrificing synthetic performance.

Collaborative or Multi-Site Studies Requiring Shipping and Handling Standardization

Multi-institutional research collaborations or contract research organizations that ship chemical intermediates between sites benefit from the oxalate salt's ambient shipping compatibility and reduced regulatory classification [1]. The free base's hygroscopicity and light sensitivity necessitate more stringent packaging and expedited shipping, increasing logistics costs and the risk of material alteration during transit. Standardizing on the oxalate salt simplifies supply chain management and ensures material consistency across distributed research teams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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